去乙酰基蟾蜍灵

概述

描述

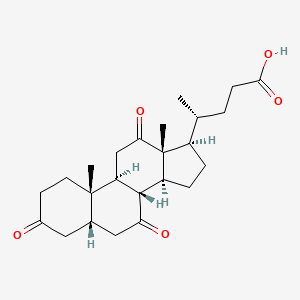

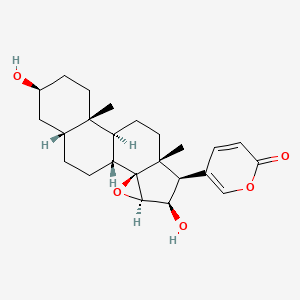

去乙酰基蟾蜍灵,也称为脱乙酰基蟾蜍灵,是一种天然化合物,来源于蟾蜍皮肤分泌物,特别是蟾蜍属。它是一种强心苷,一种已显示出显着生物活性的类固醇。 去乙酰基蟾蜍灵以其潜在的治疗应用而闻名,特别是在癌症研究领域 .

科学研究应用

去乙酰基蟾蜍灵具有广泛的科学研究应用:

作用机制

去乙酰基蟾蜍灵主要通过抑制钠钾 ATP 酶发挥作用。这种抑制导致细胞内钙水平升高,这会导致癌细胞凋亡。 该化合物还与各种分子靶点和途径相互作用,包括线粒体途径和死亡受体途径 .

安全和危害

Desacetylcinobufagin is for research use only and not for medicinal, household, or other use . In case of exposure, appropriate safety measures should be taken, including moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking medical attention if ingested .

未来方向

Cinobufagin, a compound similar to Desacetylcinobufagin, has shown potential as a therapeutic agent for treating malignant glioma and other human cancers expressing EGFR . Future research could focus on Desacetylcinobufagin and modify it to enhance its anti-cancer efficiency and selectivity in vitro and in vivo, and to avoid side effects .

生化分析

Biochemical Properties

Desacetylcinobufagin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These interactions are primarily triggered through DNA damage and activation of the mitochondrial pathway and the death receptor pathway .

Cellular Effects

Desacetylcinobufagin exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block EGFR phosphorylation and its downstream signaling, inducing apoptosis and cytotoxicity in EGFR amplified cancer cells .

Molecular Mechanism

At the molecular level, Desacetylcinobufagin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks EGFR signaling, inhibits cell proliferation, and elicits apoptosis, thereby suppressing tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetylcinobufagin change over time. It has been observed that Cinobufagin, from which Desacetylcinobufagin is derived, is absorbed quickly . The main metabolite was found to be Desacetylcinobufagin , indicating its stability and potential long-term effects on cellular function.

Metabolic Pathways

Desacetylcinobufagin is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways involving Desacetylcinobufagin is currently limited.

准备方法

合成路线和反应条件

去乙酰基蟾蜍灵可以通过微生物转化合成。 一种方法涉及使用真菌燕麦青霉AS 3.4594,它可以在特定条件下将蟾蜍灵转化为去乙酰基蟾蜍灵 . 反应条件通常包括在特定温度和 pH 值下培养一段时间以达到最佳产率。

工业生产方法

去乙酰基蟾蜍灵的工业生产主要基于从天然来源提取,例如蟾蜍皮肤分泌物。 提取过程涉及几个步骤,包括溶剂提取、纯化和结晶,以获得纯形式的化合物 .

化学反应分析

反应类型

去乙酰基蟾蜍灵经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。

常见试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 卤素在催化剂的存在下.

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,去乙酰基蟾蜍灵的氧化可以导致形成各种氧化衍生物,而还原可以产生化合物的还原形式 .

相似化合物的比较

类似化合物

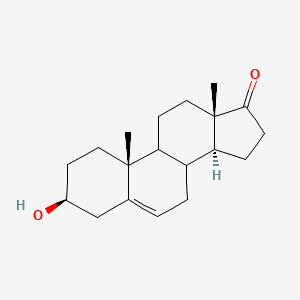

蟾蜍灵: 去乙酰基蟾蜍灵的前体,也来源于蟾蜍皮肤分泌物。

蟾蜍毒素: 另一种具有类似生物活性的强心苷。

蟾蜍毒苷元: 一种具有类似治疗潜力的相关化合物.

独特性

去乙酰基蟾蜍灵由于其特定的结构特征及其强大的生物活性而具有独特性。 与它的类似物相比,它在诱导癌细胞凋亡方面显示出更高的选择性和效力 .

属性

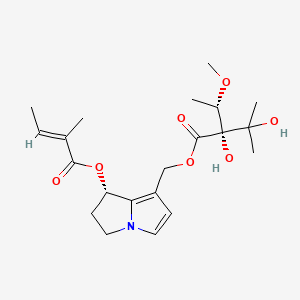

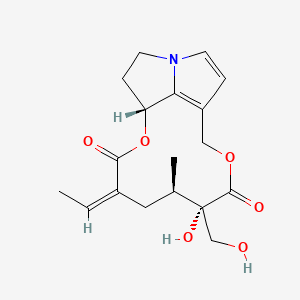

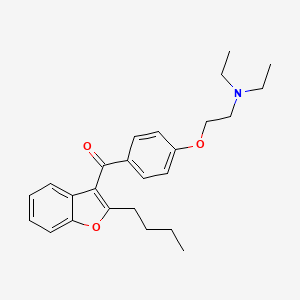

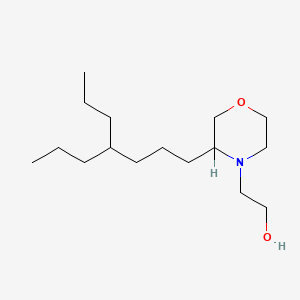

IUPAC Name |

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHDDUFQVXHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960660 | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-95-3 | |

| Record name | Deacetylcinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Desacetylcinobufagin?

A1: Desacetylcinobufagin is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]

Q2: What is the primary metabolic pathway of cinobufagin involving Desacetylcinobufagin?

A2: Desacetylcinobufagin is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]

Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?

A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]

Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce Desacetylcinobufagin?

A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform desacetylcinobufagin into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []

Q5: Is there evidence of Desacetylcinobufagin formation in other species besides rats?

A5: While Desacetylcinobufagin is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []

Q6: How does the bioactivity of Desacetylcinobufagin compare to that of cinobufagin?

A7: Desacetylcinobufagin generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including Desacetylcinobufagin, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []

Q7: Does Desacetylcinobufagin exhibit any cytotoxic activity?

A8: While generally less potent than cinobufagin, some studies suggest that Desacetylcinobufagin may retain some cytotoxic activity against specific cancer cell lines. []

Q8: Are there any known microbial transformations of Desacetylcinobufagin?

A9: Yes, the fungus Alternaria alternata can specifically hydroxylate Desacetylcinobufagin at the 12β-position, leading to the formation of 12β-hydroxyl desacetylcinobufagin. [, ]

Q9: What is the significance of 12β-hydroxylation of bufadienolides?

A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]

Q10: Has Desacetylcinobufagin been found in other toad species?

A11: Yes, Desacetylcinobufagin has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []

Q11: What analytical techniques are commonly used to identify and quantify Desacetylcinobufagin?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying Desacetylcinobufagin and other bufadienolides in various matrices. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。